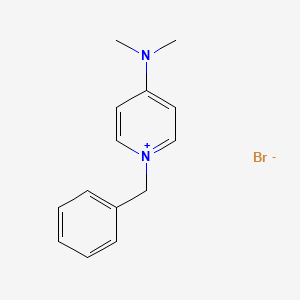
(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde is a complex organic compound with the molecular formula C16H12N4O2. This compound is characterized by its unique structure, which includes a quinoxaline ring fused with a phenylhydrazono group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde typically involves the condensation of 3-oxo-3,4-dihydroquinoxaline with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted quinoxalines, hydrazine derivatives, and other functionalized organic compounds .
Aplicaciones Científicas De Investigación
(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and antiviral drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the quinoxaline ring plays a crucial role in its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler analog with similar structural features but lacking the phenylhydrazono group.
Phenylhydrazine: A related compound that shares the phenylhydrazono moiety but lacks the quinoxaline ring.
Hydrazone Derivatives: Compounds with similar hydrazone functional groups but different core structures.
Uniqueness
(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde is unique due to its combination of a quinoxaline ring and a phenylhydrazono group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
(2E)-2-(3-oxo-4H-quinoxalin-2-yl)-2-(phenylhydrazinylidene)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-10-14(20-19-11-6-2-1-3-7-11)15-16(22)18-13-9-5-4-8-12(13)17-15/h1-10,19H,(H,18,22)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCENCHHQWRRS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=O)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=O)\C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)








![1-[2-(Acetyloxy)ethyl]-2-methyl-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B7778737.png)


![3-[Benzyl(methyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778767.png)

